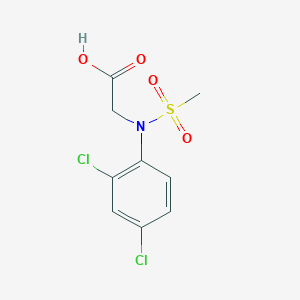

N-(2,4-dichlorophenyl)-N-(methylsulfonyl)glycine

Description

N-(2,4-Dichlorophenyl)-N-(methylsulfonyl)glycine is a glycine derivative featuring a 2,4-dichlorophenyl group and a methylsulfonyl (mesyl) group attached to the amino nitrogen. The compound’s derivatives, such as methyl N-(2,4-dichlorophenyl)-N-(methylsulfonyl)glycinate, suggest applications in synthetic chemistry or agrochemical research .

Properties

IUPAC Name |

2-(2,4-dichloro-N-methylsulfonylanilino)acetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9Cl2NO4S/c1-17(15,16)12(5-9(13)14)8-3-2-6(10)4-7(8)11/h2-4H,5H2,1H3,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPNZJBXKIUESCX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)N(CC(=O)O)C1=C(C=C(C=C1)Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9Cl2NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90359519 | |

| Record name | 6N-336S | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90359519 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

298.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

672951-66-5 | |

| Record name | 6N-336S | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90359519 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-dichlorophenyl)-N-(methylsulfonyl)glycine typically involves the following steps:

Starting Materials: The synthesis begins with 2,4-dichloroaniline and methylsulfonyl chloride.

Reaction Conditions: The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.

Formation of Intermediate: The intermediate product, N-(2,4-dichlorophenyl)-N-(methylsulfonyl)amine, is formed.

Final Step: The intermediate is then reacted with glycine or its derivatives under appropriate conditions to yield the final product, this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized for yield, purity, and cost-effectiveness. Catalysts and solvents are chosen to enhance the reaction rate and selectivity.

Chemical Reactions Analysis

Types of Reactions

N-(2,4-dichlorophenyl)-N-(methylsulfonyl)glycine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

Substitution: The dichlorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like halogens, nitrating agents, or sulfonating agents are employed under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic ring.

Scientific Research Applications

N-(2,4-dichlorophenyl)-N-(methylsulfonyl)glycine has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: The compound may be studied for its potential biological activity and interactions with biomolecules.

Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.

Industry: It can be used in the development of agrochemicals, dyes, and other industrial products.

Mechanism of Action

The mechanism of action of N-(2,4-dichlorophenyl)-N-(methylsulfonyl)glycine involves its interaction with specific molecular targets. The dichlorophenyl group may interact with hydrophobic pockets in proteins, while the methylsulfonyl group can form hydrogen bonds or ionic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Positional Isomerism: 2,4- vs. 2,3-Dichlorophenyl Substitution

Substituent positions significantly impact properties. For example:

*Inferred properties based on structural similarity. The 2,4-dichloro isomer likely exhibits higher thermal stability due to para-substitution symmetry, whereas the 2,3-isomer may display altered solubility due to asymmetric steric effects.

Substituent Type Variation: Chloro vs. Methyl/Methoxy Groups

Electron-withdrawing (Cl) and electron-donating (methyl, methoxy) substituents modulate electronic effects:

*Molecular weight calculated from formula. Methoxy groups enhance solubility in polar solvents compared to chloro derivatives.

Sulfonyl Group Variation: Methylsulfonyl vs. Aryl Sulfonyl

The sulfonyl group’s nature affects steric bulk and electronic properties:

Aryl sulfonyl groups (e.g., tosyl) reduce reactivity in nucleophilic environments compared to methylsulfonyl.

Functional Group Derivatives: Acid vs. Ester

The carboxylic acid group’s modification alters solubility and reactivity:

Ester derivatives are typically more volatile and membrane-permeable than their acid counterparts.

Biological Activity

N-(2,4-dichlorophenyl)-N-(methylsulfonyl)glycine is a compound of significant interest in the fields of medicinal chemistry and pharmacology due to its unique structural features and potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Structural Overview

The compound features a dichlorophenyl group and a methylsulfonyl moiety attached to a glycine backbone. This configuration not only influences its chemical reactivity but also its interactions with biological targets.

| Feature | Description |

|---|---|

| Molecular Formula | C₉H₈Cl₂N₄O₂S |

| Molecular Weight | Approximately 263.70 g/mol |

| Functional Groups | Dichlorophenyl, methylsulfonyl, amino acid (glycine) |

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. The dichlorophenyl group is hypothesized to engage with hydrophobic pockets in proteins, while the methylsulfonyl group may participate in hydrogen bonding or ionic interactions. These interactions can modulate enzyme or receptor activity, leading to various physiological effects.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. The chlorinated phenyl moiety is known for its potential as an antibacterial agent, suggesting that this compound could be explored for similar applications.

Case Studies and Research Findings

- Inhibition of Aldose Reductase : A study found that certain sulfonyl derivatives showed enhanced inhibitory activity against aldose reductase compared to their glycine counterparts. This suggests that modifications to the sulfonamide group can lead to increased affinity and potency .

- Antiviral Activity : Although not directly studied for antiviral properties, the structural similarities with other sulfone compounds indicate potential efficacy against viral proteases. For instance, vinyl sulfones have been shown to inhibit cysteine proteases effectively in antiviral applications .

- Antithrombotic Potential : Preliminary investigations suggest that this compound may modulate neurotransmitter systems or inhibit specific enzymes related to thrombus formation, indicating its possible role as an antithrombotic agent.

Data Table: Comparative Biological Activities

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-(2,4-dichlorophenyl)-N-(methylsulfonyl)glycine, and what critical parameters optimize yield?

- Methodological Answer : A common approach involves coupling 2,4-dichlorophenyl derivatives with methylsulfonyl glycine precursors. For example, hydrogen peroxide oxidation of thioxo-quinazolinyl acetic acid intermediates (to introduce sulfonyl groups) followed by carbonyldiimidazole-mediated coupling with chlorinated arylacetamides has been reported . Key parameters include:

- Reaction Temperature : Maintain 0–5°C during oxidation to prevent side reactions.

- Catalyst Use : Carbonyldiimidazole enhances coupling efficiency by activating carboxyl groups.

- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) ensures high purity (>95%) .

Q. What spectroscopic techniques are recommended for structural characterization?

- Methodological Answer :

- NMR Spectroscopy : H and C NMR confirm substitution patterns (e.g., aromatic protons at δ 7.2–7.8 ppm for dichlorophenyl groups) and sulfonyl integration (δ 3.2–3.5 ppm for methylsulfonyl) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H] at m/z 335.02 for CHClNOS) .

- Infrared (IR) Spectroscopy : Peaks at 1150–1250 cm (S=O stretching) and 1700 cm (C=O) confirm functional groups .

Q. What are the primary research applications of this compound?

- Methodological Answer :

- Material Science : Analogous N-aryl glycines enhance dentin adhesive bonding via electron-withdrawing substituents (e.g., 2,4-dichlorophenyl improves resin polymerization) .

- Pharmacology : Derivatives like N-(2,4-dichlorophenyl)acetamides show anti-inflammatory activity in preclinical models, suggesting potential for drug development .

Advanced Research Questions

Q. How do electronic effects of the 2,4-dichlorophenyl group influence reactivity in nucleophilic reactions?

- Methodological Answer : The electron-withdrawing Cl substituents reduce electron density on the phenyl ring, enhancing electrophilicity of adjacent functional groups. For example:

- Nucleophilic Substitution : The dichlorophenyl moiety increases susceptibility to SNAr reactions at the para position, as demonstrated in pyrimidine derivative syntheses .

- Radical Stability : Chlorine atoms stabilize intermediates in free-radical polymerization, critical for adhesive applications .

Q. How can contradictions in reported biological activities of derivatives be resolved?

- Methodological Answer : Discrepancies often arise from assay conditions or structural variations. Strategies include:

- Standardized Assays : Use uniform cell lines (e.g., RAW 264.7 for inflammation studies) and control for solvent effects (e.g., DMSO ≤0.1%) .

- Structural Modulation : Compare analogs (e.g., 3,4-dichloro vs. 2,4-dichloro substitution) to isolate substituent effects .

- Meta-Analysis : Pool data from multiple studies using tools like ANOVA to identify outliers or confounding variables .

Q. What strategies enhance solubility for in vitro assays without compromising activity?

- Methodological Answer :

- Prodrug Design : Introduce phosphate or ester groups (e.g., methyl ester derivatives in ) to improve aqueous solubility while maintaining intracellular hydrolysis .

- Co-Solvents : Use cyclodextrins or PEG-based solutions (≤10% v/v) to solubilize hydrophobic moieties .

- pH Adjustment : Buffer solutions at pH 7.4–8.0 exploit the compound’s weak acidity (pKa ~3.5 for sulfonyl groups) .

Q. What safety precautions are necessary for laboratory handling?

- Methodological Answer :

- PPE : Wear nitrile gloves, lab coats, and FFP2 masks to avoid inhalation/dermal contact .

- Ventilation : Use fume hoods during synthesis to mitigate exposure to chlorinated intermediates .

- Waste Disposal : Neutralize acidic byproducts with sodium bicarbonate before disposal in halogenated waste containers .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.